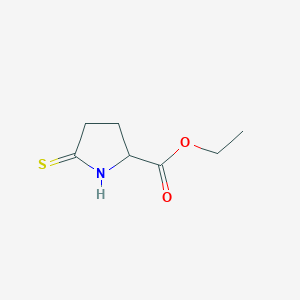

Ethyl 5-Thioxopyrrolidine-2-carboxylate

Descripción

Ethyl 5-thioxopyrrolidine-2-carboxylate is a heterocyclic compound featuring a pyrrolidine ring substituted with a thioxo (C=S) group at the 5-position and an ethyl ester moiety at the 2-position. Its reactivity is influenced by the electron-withdrawing thioxo group, which enhances nucleophilic substitution and cyclization reactions. Structural studies using X-ray crystallography (e.g., SHELX software ) have been critical in elucidating its conformation and intermolecular interactions .

Propiedades

Fórmula molecular |

C7H11NO2S |

|---|---|

Peso molecular |

173.24 g/mol |

Nombre IUPAC |

ethyl 5-sulfanylidenepyrrolidine-2-carboxylate |

InChI |

InChI=1S/C7H11NO2S/c1-2-10-7(9)5-3-4-6(11)8-5/h5H,2-4H2,1H3,(H,8,11) |

Clave InChI |

MKXRCPKGURCHRF-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1CCC(=S)N1 |

SMILES canónico |

CCOC(=O)C1CCC(=S)N1 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Related Compounds

Structural and Conformational Differences

Ethyl 2-Amino-5-Benzoyl-1H-Pyrrole-3-Carboxylate (Compound 55 )

- Key Differences: Substituents: The benzoyl group at the 5-position introduces aromaticity and steric bulk, contrasting with the thioxo group in Ethyl 5-thioxopyrrolidine-2-carboxylate. Reactivity: Compound 55 undergoes cyclization with ethyl isothiocyanate to form pyrimidine-fused derivatives (e.g., compound 56), whereas the thioxo group in Ethyl 5-thioxopyrrolidine-2-carboxylate facilitates nucleophilic attacks at the sulfur atom . Puckering: The pyrrolidine ring in Ethyl 5-thioxopyrrolidine-2-carboxylate exhibits non-planarity (quantified via Cremer-Pople puckering coordinates ), while fused pyrimidine derivatives like compound 56 adopt flattened boat conformations due to ring strain .

(±)-cis-Ethyl 2-Sulfanylidenedecahydro-1,6-Naphthyridine-6-Carboxylate

- Key Differences: Ring System: This compound features a decahydro-1,6-naphthyridine scaffold (fused bicyclic system), contrasting with the monocyclic pyrrolidine core of Ethyl 5-thioxopyrrolidine-2-carboxylate. Hydrogen Bonding: The sulfanylidene group participates in bifurcated C–H···S interactions, whereas the thioxo group in Ethyl 5-thioxopyrrolidine-2-carboxylate forms weaker C–H···O bonds .

Ethyl 7-Methyl-3-Oxo-5-Phenyl-2-(2,4,6-Trimethoxybenzylidene)-2,3-Dihydro-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate

- Key Differences :

- Fused Rings: The thiazolo[3,2-a]pyrimidine system creates a rigid planar structure with an 80.94° dihedral angle between fused rings, unlike the puckered pyrrolidine ring in Ethyl 5-thioxopyrrolidine-2-carboxylate.

- Functional Groups: The trimethoxybenzylidene substituent enhances π-π stacking, while the ethyl ester in Ethyl 5-thioxopyrrolidine-2-carboxylate prioritizes hydrogen-bond-driven crystal packing .

Hydrogen Bonding and Crystal Packing

- Ethyl 5-Thioxopyrrolidine-2-carboxylate : Forms C–H···O bonds between the ester carbonyl and adjacent methylene groups, leading to zigzag chains .

- Compound 56 : Exhibits bifurcated C–H···N and C–H···S bonds, stabilizing a layered crystal structure.

- Thiazolo[3,2-a]Pyrimidine : Utilizes C–H···O bonds to create helical chains along the crystallographic c-axis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.